molecular formula C11H12ClNO3 B13893857 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride

3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride

Cat. No.: B13893857
M. Wt: 241.67 g/mol
InChI Key: MCQHSGFWFPQRSP-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoyl chloride and features a nitrophenyl group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride typically involves the acylation of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid+Thionyl chloride3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride+SO2+HCl\text{3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid+Thionyl chloride→3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and water. Conditions typically involve anhydrous solvents and mild temperatures.

    Reduction: Reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. Conditions involve an inert atmosphere and controlled temperatures.

    Substitution: Reagents include various nucleophiles such as thiols or cyanides. Conditions depend on the nucleophile and desired product.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Carboxylic Acids: Formed from reaction with water.

    Amines: Formed from reduction of the nitro group.

Scientific Research Applications

3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)propanoyl chloride
  • 3-(2,4-Dimethylphenyl)propanoyl chloride
  • 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid

Uniqueness

3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is unique due to the presence of both nitro and methyl groups on the phenyl ring, which influence its reactivity and physical properties. The combination of these substituents can lead to distinct chemical behavior compared to similar compounds without these groups.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

3-(2,4-dimethyl-3-nitrophenyl)propanoyl chloride

InChI

InChI=1S/C11H12ClNO3/c1-7-3-4-9(5-6-10(12)14)8(2)11(7)13(15)16/h3-4H,5-6H2,1-2H3

InChI Key

MCQHSGFWFPQRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCC(=O)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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